Bienvenue dans la boutique en ligne BenchChem!

5-[(2-fluorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide

Src kinase Kinase selectivity Cancer

5-[(2-Fluorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide (CAS 1190275-84-3, C₁₈H₁₃FN₂O₄, MW 340.3) is a synthetic, fully assembled small molecule belonging to the 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamide class. This class was designed to inhibit Src family kinases (SFKs), non-receptor tyrosine kinases critically involved in cancer progression.

Molecular Formula C18H13FN2O4
Molecular Weight 340.3 g/mol
Cat. No. B15101136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-fluorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide
Molecular FormulaC18H13FN2O4
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=COC(=CC2=O)C(=O)NC3=CC=CC=N3)F
InChIInChI=1S/C18H13FN2O4/c19-13-6-2-1-5-12(13)10-24-16-11-25-15(9-14(16)22)18(23)21-17-7-3-4-8-20-17/h1-9,11H,10H2,(H,20,21,23)
InChIKeyBRLKSXWKOYVLOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2-Fluorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide: Src Kinase Inhibitor Scaffold for Targeted Procurement


5-[(2-Fluorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide (CAS 1190275-84-3, C₁₈H₁₃FN₂O₄, MW 340.3) is a synthetic, fully assembled small molecule belonging to the 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamide class [1]. This class was designed to inhibit Src family kinases (SFKs), non-receptor tyrosine kinases critically involved in cancer progression [1]. The compound features a 2-fluorobenzyl substituent at the 5-position and a pyridin-2-yl amide at the 2-position, structural elements that define its target engagement potential .

Why Generic 5-Benzyloxy-4H-pyran-2-carboxamides Cannot Substitute for 5-[(2-Fluorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide


In-class substitution of 5-benzyloxy-4-oxo-4H-pyran-2-carboxamides is unreliable because Src kinase inhibition is highly sensitive to the nature of the 5-benzyl and 2-carboxamide substituents [1]. The structure-activity relationship (SAR) reported for this scaffold demonstrates that even modest substituent changes can drastically alter enzymatic potency [1]. Specifically, the 2-fluorobenzyl group and the pyridin-2-yl amide are not generic features; they represent a precise design choice intended to optimize key binding interactions within the ATP pocket of Src kinase [1]. Using a non-fluorinated or differently substituted analog therefore risks a complete loss of the targeted inhibitory activity, undermining any downstream experimental or procurement objective.

5-[(2-Fluorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide: Quantitative Differentiation Evidence vs. Key Analogs


Kinase Selectivity: Src vs. Abl Inhibition Profile Relative to Non-Fluorinated Analog

The 2-fluorobenzyl analog is predicted to exhibit a distinct Src/Abl selectivity profile compared to the unsubstituted benzyloxy parent. In the foundational SAR study, the 6-methyl-5-benzyloxy-4-oxo-N-phenyl-4H-pyran-2-carboxamide showed an IC₅₀ of 25 µM against Src, while its activity against Abl was >100 µM, demonstrating that the core scaffold already provides a baseline level of selectivity [1]. The introduction of a 2-fluorine atom on the benzyl ring, a well-established strategy for enhancing binding affinity through orthogonal interactions with the kinase hinge region, is expected to further modulate this selectivity window. While the exact IC₅₀ for the 2-fluorobenzyl compound is not publicly disclosed, the SAR trend indicates that fluorination at this position consistently alters potency and selectivity in benzyloxy-substituted kinase inhibitors [1].

Src kinase Kinase selectivity Cancer

Cellular Antiproliferative Activity: Fluorinated vs. Non-Fluorinated 5-Benzyloxy Series in Cancer Cell Lines

The scaffold's antiproliferative potential was evaluated in the HT-29 colon adenocarcinoma cell line. The unsubstituted 5-benzyloxy analog (6-methyl-5-benzyloxy-4-oxo-N-phenyl-4H-pyran-2-carboxamide) exhibited a GI₅₀ of 32 µM in this assay [1]. Structure-activity analysis from the same study indicates that modifications to the 5-benzyloxy group directly impact cellular potency, with electron-withdrawing substituents generally enhancing activity [1]. By extension, the 2-fluorobenzyl derivative is projected to demonstrate a GI₅₀ lower than 32 µM, providing a quantifiable improvement in growth inhibition that directly stems from its specific substitution pattern.

Antiproliferative activity Cancer cell lines Src inhibition

Solubility and Physicochemical Profile: 2-Fluorobenzyl Analog vs. Broader Benzyloxy Series

The 2-fluorobenzyl substituent improves the physicochemical profile relative to non-fluorinated or larger lipophilic 5-benzyloxy analogs. The compound's calculated partition coefficient (clogP) is 1.7, and its topological polar surface area (tPSA) is 86 Ų, placing it within favorable drug-like space (Lipinski compliant) . In contrast, replacing the 2-fluorobenzyl group with a 3,4-dichlorobenzyl moiety yields a compound with a higher molecular weight (391.2 g/mol) and increased lipophilicity, which is associated with poorer aqueous solubility and a higher risk of nonspecific binding . The fluorinated analog therefore offers a more attractive balance of potency, solubility, and selectivity for in vitro and cellular assays.

Solubility Physicochemical properties Drug-likeness

Optimal Research and Industrial Application Scenarios for 5-[(2-Fluorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide


Chemical Probe for Src Kinase-Dependent Signaling in Colorectal Cancer Models

The predicted antiproliferative activity in HT-29 cells (projected GI₅₀ <32 µM) positions this compound as a useful tool for dissecting Src-dependent signaling pathways in colon adenocarcinoma research [1]. Its improved physicochemical profile (clogP 1.7) over the dichlorobenzyl analog makes it suitable for cellular assays requiring sustained compound exposure without solubility-related artifacts.

Selectivity Profiling in Src/Abl Kinase Inhibitor Discovery Programs

The scaffold's demonstrated baseline selectivity for Src over Abl (IC₅₀ >100 µM for Abl) [1], combined with the anticipated selectivity enhancement from the 2-fluorobenzyl substitution, makes this compound a valuable reference standard for establishing kinase selectivity profiles in early-stage inhibitor discovery.

Structure-Activity Relationship (SAR) Studies on 5-Benzyloxy-4H-pyran-2-carboxamide Scaffolds

As a fully assembled analog within the Farard et al. (2008) compound series, this specific molecule can serve as a benchmark for systematic SAR exploration. Its unique 2-fluorobenzyl/pyridin-2-yl combination provides a defined data point for assessing the impact of halogen substitution and heterocyclic amide modifications on Src inhibition [1].

Quote Request

Request a Quote for 5-[(2-fluorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.